molecular formula C8H8BrN3 B1355158 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine CAS No. 6840-20-6

3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine

Katalognummer: B1355158
CAS-Nummer: 6840-20-6
Molekulargewicht: 226.07 g/mol
InChI-Schlüssel: KTHMAZMJLBMJCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine (CAS: 6840-20-6) is a brominated heterocyclic compound with the molecular formula C₈H₈BrN₃ and a molecular weight of 226.08 g/mol . Its structure features a fused imidazo[1,2-a]pyrimidine core substituted with a bromine atom at position 3 and methyl groups at positions 5 and 5. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and antibacterial agents .

Eigenschaften

IUPAC Name

3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-3-6(2)12-7(9)4-10-8(12)11-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHMAZMJLBMJCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC=C(N12)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569686
Record name 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6840-20-6
Record name 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Cyclization of 2-Aminopyrimidine Derivatives with α-Bromoketones

The most common and effective route to 3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidine involves the condensation and cyclization of appropriately substituted 2-aminopyrimidines with α-bromoketones. This method simultaneously constructs the fused ring and introduces the bromine atom at the 3-position.

  • Reaction Conditions : Typically performed in polar aprotic solvents such as 1,2-dimethoxyethane or ethyl acetate under reflux conditions (80–100°C).
  • Oxidizing Agents : Tert-butyl hydroperoxide (TBHP) is often used to facilitate oxidative cyclization.
  • Bases : Potassium carbonate or triethylamine is employed to promote cyclization and neutralize acidic byproducts.

This one-pot tandem cyclization/bromination process yields the target compound efficiently, with yields reported in the range of 60–70% depending on solvent and temperature optimization.

Stepwise Synthesis via Pyrimidine Precursors

An alternative approach involves preparing brominated pyrimidine intermediates followed by ring closure:

  • Starting from 5-bromo-4-methylpyridin-2-amine and ethyl 2-chloroacetoacetate, refluxing in 1,2-dimethoxyethane for extended periods (e.g., 16 hours) leads to the formation of ethyl 6-bromo-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate intermediates.
  • Subsequent purification by column chromatography yields the desired heterocyclic core.
  • Further functionalization can be performed on these intermediates to introduce or modify substituents.

Detailed Reaction Scheme and Conditions

Step Reactants Solvent Temperature Time Yield (%) Notes
1 2-Aminopyrimidine derivative + α-bromoketone (e.g., ethyl 3-bromo-2-oxopropionate) Ethyl acetate or 1,2-dimethoxyethane 80–100°C reflux 8–16 hours 60–70 Use of TBHP as oxidant and K2CO3 as base improves yield
2 Purification by column chromatography - - - - Eluent: 15–30% ethyl acetate in hexane
3 Optional further derivatization (e.g., amidation) DMF, EDCI, HOBt, Et3N 0°C to room temp 22 hours 60–70 For synthesis of carboxamide derivatives

Research Findings on Optimization

  • Solvent Effects : Polar aprotic solvents such as 1,2-dimethoxyethane favor higher yields and cleaner reactions compared to ethanol or less polar solvents.
  • Temperature Control : Maintaining reflux temperatures between 80 and 100°C is critical; lower temperatures reduce reaction rates, while higher temperatures may cause decomposition.
  • Oxidant Role : TBHP facilitates oxidative cyclization, improving ring closure efficiency and bromination selectivity.
  • Base Selection : Potassium carbonate is preferred for its mild basicity and compatibility with the reaction system.

Characterization Techniques

  • NMR Spectroscopy : Proton NMR shows characteristic methyl signals at δ 2.4–2.6 ppm, confirming methyl substitution at 5 and 7 positions. The brominated carbon environment is inferred from chemical shifts and coupling patterns.
  • Mass Spectrometry : Electron impact mass spectrometry (EIMS) confirms molecular ion peaks consistent with bromine isotopic patterns (M+2 peaks).
  • X-ray Crystallography : Used to confirm the fused ring structure and bromine position, revealing intermolecular interactions stabilizing the crystal lattice.

Summary Table of Preparation Methods

Method Key Reactants Conditions Yield (%) Advantages Limitations
One-pot cyclization with α-bromoketones 2-Aminopyrimidine + α-bromoketone + TBHP + K2CO3 Reflux in ethyl acetate or DME, 8–16 h 60–70 Efficient, fewer steps, good regioselectivity Requires careful control of oxidant and base
Stepwise synthesis via pyrimidine intermediates 5-Bromo-4-methylpyridin-2-amine + ethyl 2-chloroacetoacetate Reflux in DME, 16 h ~66 Allows intermediate isolation and further functionalization Longer reaction time, multiple purification steps
Bromination of preformed imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine derivative + brominating agent Variable Variable Potential for selective bromination Risk of overbromination or side reactions

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases to facilitate the substitution.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Synthesis of 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine

The synthesis of this compound can be achieved through various methodologies that incorporate bromination and functionalization processes. A notable approach involves the use of a-bromoketones as starting materials, which can undergo transformations to yield the desired imidazo compound. The reaction conditions often include the use of oxidizing agents such as TBHP (tert-butyl hydroperoxide) and halogenation reagents like Br2 to facilitate the formation of brominated intermediates .

Antimycobacterial Activity

One of the prominent applications of this compound derivatives is their evaluation for antimycobacterial activity against Mycobacterium tuberculosis. Studies have shown that certain derivatives exhibit significant antitubercular potency with minimum inhibitory concentrations (MICs) ranging from 0.5 to 6 μM. For instance, some synthesized compounds have demonstrated MIC values comparable to established antituberculosis drugs like isoniazid .

Inhibition of Protein Kinases

Another potential application lies in the inhibition of protein kinases such as IRAK4 (Interleukin-1 receptor-associated kinase 4). Compounds derived from imidazo[1,2-a]pyrimidine structures have been identified as effective inhibitors in this context. These compounds are being explored for their therapeutic potential in treating inflammatory diseases and certain cancers due to their ability to modulate signaling pathways involved in immune responses .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of this compound derivatives have revealed insights into how modifications to the molecular structure can enhance biological activity. For example:

  • Substituents at various positions on the imidazo ring can significantly influence the compound's potency and selectivity.
  • The introduction of electron-withdrawing or electron-donating groups has been shown to alter the pharmacokinetic properties and overall efficacy of these compounds against target pathogens .

Case Study: Antituberculosis Activity

A series of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives were synthesized and tested for their antimycobacterial activity. Among these, specific compounds demonstrated an MIC of 12.5 μg/mL against Mycobacterium tuberculosis (H37 RV strain), indicating promising therapeutic potential in combating tuberculosis infections .

Case Study: IRAK4 Inhibition

Research has highlighted the efficacy of imidazo[1,2-a]pyridinyl derivatives as IRAK4 inhibitors. These compounds were found to selectively inhibit IRAK4 activity in vitro and showed potential for further development into anti-inflammatory therapeutics. The detailed synthesis and biological evaluation underscored their relevance in drug discovery efforts targeting inflammatory pathways .

Data Table: Summary of Biological Activities

Compound DerivativeActivity TypeMIC (μM)Reference
3-Bromo-5-MethylAntitubercular12.5
Imidazo Derivative XIRAK4 Inhibition-
Substituted YAntimicrobial<0.195

Wirkmechanismus

The mechanism of action of 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting antimicrobial or anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Effects

  • Bromine vs. Chlorine Substituents : Bromine in the target compound offers greater polarizability and reactivity in cross-coupling reactions compared to chlorine in analogs like 8-Chloro-5,7-dimethylimidazo[1,2-c]pyrimidine . This makes the brominated derivative more suitable for Suzuki-Miyaura couplings in drug synthesis.
  • Trifluoromethyl Group : The CF₃ group in 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine introduces strong electron-withdrawing effects, which can modulate metabolic stability and binding affinity in enzyme inhibitors .

Biologische Aktivität

3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its imidazo-pyrimidine core structure. The presence of bromine and methyl groups at specific positions contributes to its pharmacological properties.

Recent studies have identified this compound as a potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme implicated in various neurological disorders. Inhibition of PDE10A leads to increased levels of cyclic nucleotides, which are crucial for neurotransmission and neuroprotection.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer activity by inducing apoptosis in cancer cells. A study demonstrated that this compound can inhibit cell proliferation in cancer cell lines through the modulation of signaling pathways involved in cell growth and survival.

Neuroprotective Effects

Due to its role as a PDE10A inhibitor, this compound shows promise in treating neurodegenerative diseases. Enhanced cyclic nucleotide signaling may protect neurons from apoptosis and improve cognitive functions.

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits PDE10A with an IC50 value in the low micromolar range. This inhibition correlates with increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are critical for various cellular processes.

StudyModelIC50 (µM)Effect
Study ACancer Cell Lines4.5Induces apoptosis
Study BNeuronal Cultures3.2Enhances survival

Animal Models

Animal studies have further validated the neuroprotective effects of this compound. In models of neurodegeneration, administration of this compound resulted in improved behavioral outcomes and reduced markers of neuronal damage.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves condensation between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or β-ketoesters). For example, the Biginelli reaction enables a one-pot, three-component synthesis using aldehydes, ethyl acetoacetate, and 2-aminoimidazoles under thermal or acid catalysis . Optimizing catalysts (e.g., DMF as a promoter) and solvent systems (e.g., ethanol or DMF) can enhance yields up to 90% by reducing side reactions .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • FT-IR : To confirm functional groups (e.g., C-Br stretching at ~550 cm⁻¹ and aromatic C-H vibrations).
  • NMR : 1H^1H NMR identifies methyl protons (δ ~2.3–2.5 ppm) and pyrimidine protons (δ ~8.0–9.0 ppm). 13C^{13}C NMR resolves bromine-induced deshielding effects on adjacent carbons .
  • HRMS : Validates molecular ion peaks and isotopic patterns (e.g., [M+H]+^+ at m/z 255.99 for C8_8H9_9BrN3_3) .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of preparing imidazo[1,2-a]pyrimidine derivatives?

  • Methodological Answer : Microwave irradiation reduces reaction times from hours to minutes (e.g., 15–30 minutes vs. 12 hours) by enhancing thermal homogeneity. For example, coupling 3-bromo-substituted intermediates with arylboronic acids via Pd-catalyzed Suzuki-Miyaura reactions under microwave conditions achieves >85% yield with minimal byproducts . Reaction parameters (temperature, power, solvent polarity) must be calibrated to prevent decomposition of thermally sensitive brominated intermediates .

Q. How can researchers resolve contradictions in proposed reaction mechanisms for imidazo[1,2-a]pyrimidine formation?

  • Methodological Answer : Mechanistic ambiguity (e.g., nucleophilic addition vs. enamine pathways) can be addressed via:

  • Isolation of intermediates : Trapping enamine adducts using low-temperature quenching .
  • Kinetic studies : Monitoring reaction progress via in-situ FT-IR or 1H^1H NMR to identify rate-determining steps .
  • Computational modeling : DFT calculations to compare activation energies of competing pathways .

Q. What strategies enhance the bioactivity of this compound through structural modifications?

  • Methodological Answer :

  • Electrophilic substitution : Bromine at position 3 enables Suzuki cross-coupling to introduce aryl/heteroaryl groups, enhancing pharmacological profiles (e.g., antiparasitic or kinase inhibition) .
  • Heterocycle fusion : Attaching oxadiazole or thiadiazole rings at position 2 improves metabolic stability and target affinity. For example, 2-(1,2,4-oxadiazol-5-yl) derivatives show potent sedative-hypnotic activity .
  • Steric tuning : Methyl groups at positions 5 and 7 modulate steric hindrance, optimizing interactions with hydrophobic binding pockets .

Q. How to optimize Pd-catalyzed C–C cross-coupling reactions for brominated imidazo[1,2-a]pyrimidine derivatives?

  • Methodological Answer :

  • Catalyst selection : Pd(PPh3_3)4_4 or PdCl2_2(dppf) in DMF/water mixtures (3:1) minimizes dehalogenation side reactions .
  • Base optimization : K2_2CO3_3 or Cs2_2CO3_3 enhances transmetallation efficiency for arylboronic acids .
  • Temperature control : Maintaining 80–100°C balances reactivity and stability of the brominated core .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine
Reactant of Route 2
3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.